Leucettinib-92

Kinase Inhibition Selectivity CLK4

Standard DYRK1A inhibitors like harmine suffer from MAO-A off-target effects, confounding β-cell proliferation studies. Leucettinib-92 solves this with: - Subnanomolar potency: DYRK1A IC50 = 1.2 nM, CLK2 IC50 = 0.6 nM - In vivo efficacy in Goto-Kakizaki rat T2D model (10-30 mg/kg/day oral) - Includes iso-Leucettinib-92 negative control for on-target validation - Co-crystal structures for CLK1 (PDB: 8P04) and CK2α (PDB: 8P05)

Molecular Formula C21H22N4OS
Molecular Weight 378.5 g/mol
Cat. No. B12382337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucettinib-92
Molecular FormulaC21H22N4OS
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N=C4NC(=CC5=CC6=C(C=C5)N=CS6)C(=O)N4
InChIInChI=1S/C21H22N4OS/c26-19-17(6-12-1-2-16-18(7-12)27-11-22-16)23-20(24-19)25-21-8-13-3-14(9-21)5-15(4-13)10-21/h1-2,6-7,11,13-15H,3-5,8-10H2,(H2,23,24,25,26)/b17-6-
InChIKeyHEVBCYZPXGZFGS-FMQZQXMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucettinib-92: A Broad-Spectrum DYRK/CLK Kinase Inhibitor for Metabolic and Signal Transduction Research


Leucettinib-92 (Compound 92, CAS 2732859-57-1) is a synthetic small-molecule inhibitor derived from the marine sponge natural product Leucettamine B [1]. It belongs to the Leucettinib class of compounds, which are characterized as dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) inhibitors . Its structure has been resolved by X-ray diffraction in complex with human CLK1 at 2.6 Å resolution [2]. This compound is not a CDK8/19 inhibitor; its primary biological activity is directed against DYRK1A, DYRK1B, CLK1, CLK2, and CLK4 .

DYRK/CLK multi-kinase pathway inhibition studies
Cellular target-engagement confirmation via CETSA
β-cell model-response research with matched inactive control

Why Leucettinib-92 Cannot Be Substituted by Other Common DYRK1A Inhibitors


Procurement of a DYRK/CLK inhibitor for rigorous research requires precise knowledge of its selectivity profile. While many commercially available inhibitors like Harmine or TG003 target similar kinases, their potency, selectivity, and validated in vivo applications differ substantially. For example, the widely used natural product Harmine exhibits sub-micromolar DYRK1A inhibition but also potently inhibits monoamine oxidase A (MAO-A), introducing significant off-target liabilities [1]. In contrast, Leucettinib-92 offers a distinct selectivity profile across the DYRK/CLK family and has demonstrated reproducible, disease-relevant in vivo efficacy in a complex metabolic disease model—a validation that is not universally available for its in-class comparators [2]. These differences directly impact experimental outcomes, making generic substitution a high-risk strategy for data reproducibility and biological interpretation.

MAO-A Harmine inhibits MAO-A and 5-HT receptors, which may confound β-cell proliferation interpretation
CLK Earlier Leucettines show weaker CLK2/CLK4 inhibition, limiting splicing-pathway research fit
Model No peer-reviewed diabetic-model data exist for harmine or L41; model-response context may not transfer

Quantitative Differentiation: Leucettinib-92 vs. Key Comparators


Potency Against CLK4: A >2,000-Fold Advantage Over Harmine

Leucettinib-92 is a highly potent inhibitor of CLK4, demonstrating an IC50 of 5.2 nM . This is in stark contrast to the widely used DYRK1A inhibitor Harmine, which shows substantially weaker activity against CLK4 (IC50 of 11.48 μM) [1]. This difference represents a greater than 2,200-fold increase in potency for Leucettinib-92 against this specific kinase.

DYRK1A potency
Head-to-head
Leucettinib-92 IC50 1.2 nM vs. harmine 30–80 nM
Supports DYRK1A target-engagement assay context
Cross-study comparison; reported potency context
Kinase Inhibition Selectivity CLK4 DYRK

Validated In Vivo Efficacy: Prevention of Overt Diabetes in a Rat Model

In a preclinical model of type 2 diabetes, short-term in vivo treatment of prediabetic Goto-Kakizaki (GK) rats with Leucettinib-92 sustainably prevented the development of overt hyperglycemia [1]. This is a distinct outcome compared to many DYRK1A inhibitors like INDY or DYR219, which may show in vitro or ex vivo beta cell proliferation but lack published data demonstrating the prevention of diabetes onset in a chronic, complex disease model.

CLK2 inhibition
Reported
Leucettinib-92 IC50 0.6 nM; harmine >10,000 nM
Supports CLK-family pathway-response studies
KinomeScan panel; broad DYRK/CLK selectivity context
Type 2 Diabetes Beta Cell Proliferation In Vivo Efficacy Metabolic Disease

Cellular Target Engagement and Functional Inhibition in Neuronal Cells

Leucettinib-92 demonstrates cellular permeability and functional target engagement. In SH-SY5Y neuroblastoma cells, Leucettinib-92 (1 μM) inhibits the phosphorylation of two established DYRK1A substrates: Thr212-Tau and Thr286-cyclin D1 . This is a direct measure of on-target activity within a cellular context. Furthermore, a cellular thermal shift assay (CETSA) shows that Leucettinib-92 (0.1-10 μM) stabilizes DYRK1A, increasing its melting temperature to above 52°C . While Harmine also shows cellular activity, this specific combination of CETSA and substrate phosphorylation data in SH-SY5Y cells provides a defined, replicable benchmark for Leucettinib-92's intracellular function.

Cellular target engagement
Head-to-head
Stabilizes DYRK1A to Tm >52°C; iso-Leucettinib-92 shows no stabilization
Supports intracellular target-engagement confirmation
CETSA in SH-SY5Y cells; matched negative control validation
Cell Permeability Target Engagement DYRK1A Neuroscience

Kinase Selectivity Profile: Preferential Targeting of CLK1/2/4 and DYRK1A/B

When screened at 1 μM against a panel of 468 kinases (Eurofins DiscovRx KinomeScan), Leucettinib-92 preferentially targets CLK1, CLK2, CLK4, DYRK1A, and DYRK1B . This defined selectivity profile contrasts with the broader polypharmacology of some other DYRK/CLK inhibitors. For instance, the natural product harmine is a known high-affinity inhibitor of MAO-A [1], a major off-target for neurological studies. While a full comparative selectivity matrix is not available, the documented kinome-wide screening of Leucettinib-92 provides a level of characterization that is essential for minimizing off-target-driven artifacts.

In vivo β-cell model
Reported
Increased β-cell mass and improved glucose tolerance in GK rats; harmine confounded by CNS toxicity
Reported model-response endpoint context; may support β-cell regeneration studies
Data to verify; single diabetic model; cross-study comparison
Kinase Profiling Selectivity Off-Target Effects

Recommended Research Applications for Leucettinib-92


Preclinical Diabetes Research: In Vivo Beta Cell Regeneration and Function

Leucettinib-92 is uniquely positioned for preclinical studies investigating beta cell proliferation and functional recovery in models of type 2 diabetes (T2D). Its demonstrated in vivo efficacy in the Goto-Kakizaki rat model, where chronic administration increased beta cell mass and improved glucose homeostasis [1], provides a robust, disease-relevant benchmark for validating new hypotheses or comparing therapeutic strategies. This application is supported by direct evidence of disease modification [1].

Kinase Selectivity Studies: Differentiating DYRK and CLK Family Functions

Given its defined kinome-wide selectivity profile, which shows preferential targeting of DYRK1A, DYRK1B, CLK1, CLK2, and CLK4 [1], Leucettinib-92 is a powerful chemical probe for dissecting the individual or combined roles of these kinases in complex cellular processes. This is particularly valuable in fields like neuroscience and oncology, where several of these kinases have overlapping but distinct functions. The availability of inactive iso-Leucettinib control compounds further strengthens its utility in rigorous experimental design [2].

Neuroscience: DYRK1A-Dependent Tau Phosphorylation and Neurodegeneration Models

The compound's validated cellular target engagement and functional inhibition in SH-SY5Y cells, specifically its ability to block phosphorylation of the DYRK1A substrate Thr212-Tau [1], makes it an ideal tool for investigating tauopathy and other neurodegenerative processes where DYRK1A is implicated. This provides a direct link between kinase inhibition and a key pathological marker in Alzheimer's disease research.

Application
Selection Property
Validation Focus
β-cell regeneration model-response studies
In vivo DYRK1A pathway-response validation
β-cell mass and glucose-tolerance endpoints
Cellular target-engagement assays (CETSA)
Intracellular DYRK1A thermal stabilization
Matched inactive-isomer exclusion
Structure-guided inhibitor design
Co-crystal structures (CLK1, CK2α)
ATP-binding mode and hinge-region interactions
Splicing regulation and CLK pathway analysis
Multi-kinase DYRK/CLK inhibition profile
CLK2/CLK4-dependent splicing endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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